molecular formula C19H23NO3 B5683254 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide

4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide

Cat. No. B5683254
M. Wt: 313.4 g/mol
InChI Key: PHXLJPBDAATGKS-UHFFFAOYSA-N
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Description

4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide, also known as DMFP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DMFP is a furan derivative that has been synthesized using different methods.

Mechanism of Action

The mechanism of action of 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide is not well understood. However, some studies have suggested that 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide may exert its biological activities by modulating the activity of certain enzymes or receptors. For example, 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has also been shown to interact with the dopamine transporter, a protein that regulates the levels of dopamine in the brain.
Biochemical and Physiological Effects
4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has been reported to exhibit various biochemical and physiological effects. For example, 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its potential as an anticancer agent. 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has also been reported to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis and colitis. In addition, 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has been shown to inhibit the replication of certain viruses, such as herpes simplex virus.

Advantages and Limitations for Lab Experiments

4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has several advantages for lab experiments. First, 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide is relatively easy to synthesize using simple chemical reactions. Second, 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide is stable under normal laboratory conditions, allowing for easy handling and storage. Third, 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide is a versatile compound that can be used in a wide range of applications, including medicinal chemistry, materials science, and analytical chemistry. However, 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide also has some limitations. For example, 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide is a synthetic compound that may not be readily available in large quantities. In addition, the mechanism of action of 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide is not well understood, which may limit its potential applications.

Future Directions

There are several future directions for the study of 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide. First, further research is needed to elucidate the mechanism of action of 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide, which may lead to the discovery of new biological activities and potential applications. Second, the synthesis of novel derivatives of 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide may lead to the development of new materials and polymers with unique properties. Third, the use of 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide as a derivatizing agent for the analysis of various compounds may be further explored, leading to the development of new analytical methods. Finally, the potential applications of 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide in drug discovery and development should be investigated further, with a focus on its anticancer, anti-inflammatory, and antiviral activities.
Conclusion
4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide can be synthesized using different methods and has been studied for its potential biological activities, including anticancer, anti-inflammatory, and antiviral activities. 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has several advantages for lab experiments, including its ease of synthesis and versatility. However, the mechanism of action of 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide is not well understood, which may limit its potential applications. Future research should focus on elucidating the mechanism of action of 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide and exploring its potential applications in drug discovery and development.

Synthesis Methods

4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide can be synthesized using different methods, including the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with furfurylamine, followed by the reduction of the resulting amide with lithium aluminum hydride. Another method involves the reaction of 4-phenyltetrahydro-2H-pyran-4-carboxylic acid with furfuryl chloride, followed by the reduction of the resulting ester with sodium borohydride. Both methods have been reported to yield 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide with high purity.

Scientific Research Applications

4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has been investigated for its anticancer, anti-inflammatory, and antiviral activities. In materials science, 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has been used as a building block for the synthesis of novel polymers and materials. In analytical chemistry, 4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2-furamide has been employed as a derivatizing agent for the analysis of various compounds, including amino acids and carbohydrates.

properties

IUPAC Name

4,5-dimethyl-N-[(4-phenyloxan-4-yl)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14-12-17(23-15(14)2)18(21)20-13-19(8-10-22-11-9-19)16-6-4-3-5-7-16/h3-7,12H,8-11,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHXLJPBDAATGKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)NCC2(CCOCC2)C3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5-dimethyl-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]furan-2-carboxamide

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